1-benzyl-3-phenyl-1H-pyrazol-5-amine
Overview
Description
1-Benzyl-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C16H15N3. It is part of the pyrazole family, known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a benzyl group and a phenyl group attached to a pyrazole ring, making it a valuable scaffold in the development of pharmaceuticals and other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions . Another method includes the reaction of terminal alkynes with hydrazines in the presence of a catalyst, such as ruthenium or copper . These reactions typically occur under ambient temperature and pressure, making them efficient and practical for laboratory synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex chemical entities .
Scientific Research Applications
1-Benzyl-3-phenyl-1H-pyrazol-5-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-Benzyl-3-phenyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for the development of novel pharmaceuticals and other chemical products .
Biological Activity
1-Benzyl-3-phenyl-1H-pyrazol-5-amine (C16H15N3) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer properties, enzyme inhibition, and receptor modulation.
This compound can be synthesized through several methods, including the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions. Common synthetic routes involve:
- Vilsmeier-Haack Reaction : Cyclization of phenylhydrazine derivatives.
- Claisen–Schmidt Condensation : Reaction with substituted acetophenones to yield pyrazole derivatives.
These methods allow for the production of various substituted pyrazoles, enhancing their potential biological activities .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial in the development of therapeutics aimed at various diseases, particularly cancer.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro evaluations against various cancer cell lines have shown promising results:
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
MCF-7 (Breast Cancer) | 3.60 ± 0.45 | High |
SiHa (Cervical Cancer) | 2.97 ± 0.88 | Moderate |
PC-3 (Prostate Cancer) | 2.97 ± 0.88 | High |
HEK-293T (Normal Cells) | >50 | Low Cytotoxicity |
The compound displayed selective cytotoxicity towards cancer cells while showing minimal effects on normal cells, indicating its potential as a targeted anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its role as an enzyme inhibitor. Its ability to inhibit tubulin polymerization was assessed using molecular docking studies, revealing that it binds effectively at the colchicine-binding site of tubulin protein. This interaction is critical for disrupting cancer cell proliferation .
Receptor Modulation
This compound has been investigated for its effects on various receptors, particularly in the context of neurological disorders. It has shown promise in modulating glutamate receptors, which are implicated in numerous neurodegenerative diseases. Structure–activity relationship (SAR) studies indicate that specific substituents on the pyrazole ring enhance receptor binding affinity and functional activity .
Case Studies
Several case studies highlight the compound's efficacy in biological settings:
- In Vitro Cytotoxicity : A study found that derivatives of this compound exhibited varied potency against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Research utilizing molecular docking techniques confirmed that the compound effectively binds to target proteins involved in cancer progression, supporting its use as a lead compound for drug development .
Properties
IUPAC Name |
2-benzyl-5-phenylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEAHPOVYFOANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327874 | |
Record name | 2-benzyl-5-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3528-41-4 | |
Record name | 2-benzyl-5-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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